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Compound of Interest

Compound Name: Pemetrexed Disodium

Cat. No.: B1139285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Pemetrexed Disodium in in vivo xenograft models. Pemetrexed is a multi-targeted

antifolate agent that inhibits key enzymes involved in purine and pyrimidine synthesis, making it

a crucial tool in oncology research.[1][2][3][4]

Mechanism of Action
Pemetrexed functions as a multi-targeted antifolate by disrupting essential metabolic pathways

for DNA and RNA synthesis.[1] Upon entering the cell, facilitated by transporters like the

reduced folate carrier (RFC), it is converted into its active polyglutamated form. This active form

inhibits several key enzymes:

Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component

of DNA.

Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a key

cofactor in nucleotide synthesis.

Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo

purine synthesis pathway.
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Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Another enzyme

involved in purine synthesis.

Inhibition of these enzymes leads to the depletion of nucleotide pools, resulting in S-phase

arrest of the cell cycle and subsequent apoptosis.
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Caption: Pemetrexed Mechanism of Action. Max Width: 760px.

In Vivo Xenograft Study Protocols
The following protocols are generalized from various studies and should be adapted to specific

experimental needs.

Materials
Pemetrexed Disodium (e.g., Alimta®)

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Appropriate animal models (e.g., athymic nude mice, BALB/c mice)

Tumor cells for implantation (e.g., A549, H2122, MC38)

Matrigel (optional, for subcutaneous injection)
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Standard animal housing and handling equipment

Calipers for tumor measurement

Syringes and needles for injection

Experimental Workflow
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Caption: General Xenograft Experimental Workflow. Max Width: 760px.
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Detailed Protocol: Subcutaneous Xenograft Model
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).

Allow a one-week acclimatization period.

Tumor Cell Implantation:

Harvest tumor cells during their logarithmic growth phase.

Resuspend cells in sterile saline or PBS, optionally with Matrigel (1:1 ratio), to a final

concentration of 1-5 x 10^6 cells per 100-200 µL.

Inject the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth Monitoring:

Begin monitoring tumor growth 3-4 days post-implantation.

Measure tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation:

When tumors reach a predetermined size (e.g., 90-130 mm³), randomize mice into

treatment and control groups (n=5-10 per group).

Pemetrexed Preparation and Administration:

Reconstitute Pemetrexed Disodium in sterile saline.

Administer the solution via intraperitoneal (i.p.) injection.

Dosing and Schedule:

Dosage and schedule can vary depending on the tumor model and study goals. Refer to

the table below for examples.

A common schedule is once daily for 5 consecutive days, followed by a 2-day break.
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Monitoring During Treatment:

Continue to monitor tumor volume and body weight 2-3 times per week.

Observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

Endpoint and Data Analysis:

The study endpoint may be a specific tumor volume, a predetermined time point, or signs

of significant toxicity.

At the endpoint, euthanize the animals and excise the tumors for weighing and further

analysis (e.g., histology, western blotting).

Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various published studies using

Pemetrexed in xenograft models.

Table 1: Pemetrexed Monotherapy in Xenograft Models
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Cell Line
Animal
Model

Pemetrexed
Dose and
Schedule

Route

Tumor
Growth
Inhibition
(%)

Reference

A549

(NSCLC)

Athymic

Nude Mice

100 mg/kg,

once a week
i.p.

Significant

inhibition (p <

0.01)

H2122

(NSCLC)

Athymic

Nude Mice

100, 200, 300

mg/kg/day for

10 doses

i.p.

12-18 day

tumor growth

delay

MC38

(Colon)

C57BL/6

Mice

50 mg/kg, 5

days on/2

days off

i.p. 30

MC38

(Colon)

C57BL/6

Mice

100 mg/kg, 5

days on/2

days off

i.p. 52

CT26

(Colorectal)
BALB/c Mice

2.1 mg/kg,

once daily for

3 days

i.v.
Reduced

tumor growth

Myc1

(Medulloblast

oma)

Mice

200 mg/kg,

two doses

(day 3 & 10)

i.v.

7-day

increase in

median

survival

Table 2: Pemetrexed in Combination Therapy Xenograft Models
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Cell Line
Animal
Model

Combinatio
n Treatment

Route Outcome Reference

A549

(NSCLC)

Athymic

Nude Mice

Pemetrexed

(100 mg/kg,

weekly) +

Simvastatin

(20 mg/kg,

daily)

i.p. / oral

Enhanced

tumor

inhibition vs.

Pemetrexed

alone (p <

0.05)

A549

(NSCLC)

Orthotopic

Nude Mice

Pemetrexed

(150 mg/kg,

twice weekly)

+ Metformin

(250

mg/kg/day)

i.p. / oral

Additive

inhibitory

effects on

tumor growth

H2122

(NSCLC)

Athymic

Nude Mice

Pemetrexed

(100 mg/kg,

daily)

followed by

Gemcitabine

(30 mg/kg)

i.p.

~14-day

tumor growth

delay, better

than single

agents

Myc1

(Medulloblast

oma)

Mice

Pemetrexed

(200 mg/kg) +

Gemcitabine

(60 mg/kg),

two cycles

i.v.

18-day

increase in

median

survival

Important Considerations
Vitamin Supplementation: To mitigate toxicities such as myelosuppression and mucositis,

supplementation with folic acid and vitamin B12 is often recommended and has been shown

not to adversely affect efficacy in some tumor types.

Toxicity: Monitor animals closely for signs of toxicity. Body weight loss exceeding 15-20%

may necessitate a dose reduction or cessation of treatment.
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Pharmacokinetics: Pemetrexed is rapidly eliminated, primarily through the kidneys, with a

half-life of approximately 3.5 hours in patients with normal renal function.

Histology: The efficacy of Pemetrexed can be dependent on the histological subtype of the

tumor. It has shown greater activity in non-squamous non-small cell lung cancer (NSCLC).

This document is intended to serve as a guide. Researchers should always refer to the primary

literature and institutional guidelines when designing and conducting animal experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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